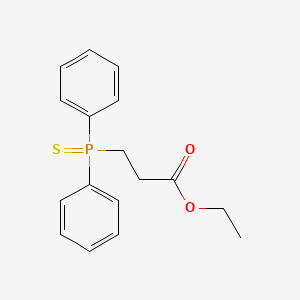![molecular formula C11H10N2O4S2 B4940054 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. HSP90 is a molecular chaperone protein that plays a crucial role in the folding, stabilization, and activation of various oncogenic client proteins. Therefore, HSP90 inhibitors have emerged as promising anticancer agents that can selectively target cancer cells by inducing proteasomal degradation of HSP90 client proteins.
Mécanisme D'action
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors exert their anticancer effects by inhibiting the ATPase activity of this compound, which is required for the stabilization and activation of various oncogenic client proteins, such as HER2, EGFR, AKT, and BCR-ABL. This leads to the degradation of these client proteins by the proteasome, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to induce a variety of biochemical and physiological effects in cancer cells, including the induction of apoptosis, cell cycle arrest, and autophagy. Moreover, this compound inhibitors have also been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors in lab experiments is their selectivity towards cancer cells, which allows for the specific targeting of cancer cells while sparing normal cells. Moreover, this compound inhibitors have also been shown to overcome drug resistance in cancer cells, which is a significant limitation of conventional chemotherapy. However, one of the limitations of using this compound inhibitors is their toxicity, which can lead to adverse side effects in patients.
Orientations Futures
There are several future directions for the development of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors as anticancer agents. One of the main areas of research is the identification of novel this compound inhibitors with improved selectivity and reduced toxicity. Moreover, the combination of this compound inhibitors with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies, is also an active area of research. Additionally, the development of biomarkers for patient selection and monitoring of treatment response is another important area of future research.
Conclusion:
In conclusion, this compound, or this compound inhibitor, is a promising anticancer agent that has shown significant potential in preclinical and clinical studies. This compound inhibitors selectively target cancer cells by inhibiting the ATPase activity of this compound, resulting in the degradation of oncogenic client proteins and inhibition of cancer cell growth and survival. While this compound inhibitors have shown several advantages in lab experiments, their toxicity remains a significant limitation. Nonetheless, the development of novel this compound inhibitors and the combination of this compound inhibitors with other anticancer agents hold promise for the future of cancer treatment.
Méthodes De Synthèse
The synthesis of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide involves the reaction of 2-amino-4-sulfamoylphenol with 2-chlorothiophene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by filtration and purification using column chromatography.
Applications De Recherche Scientifique
4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in cancer treatment. Several preclinical studies have demonstrated that this compound inhibitors can induce tumor regression and sensitize cancer cells to chemotherapy and radiation therapy. Moreover, this compound inhibitors have also shown promising results in clinical trials for the treatment of various types of cancers, including lung cancer, breast cancer, and melanoma.
Propriétés
IUPAC Name |
4-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c12-11(15)10-5-7(6-18-10)19(16,17)13-8-3-1-2-4-9(8)14/h1-6,13-14H,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAMIIBUPCBXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4939987.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide](/img/structure/B4939995.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940000.png)
![N-(2-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4940019.png)

![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)

![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)

![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)
